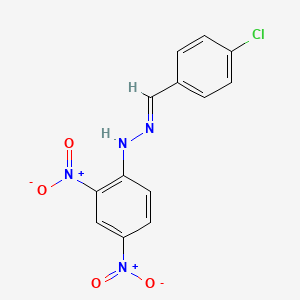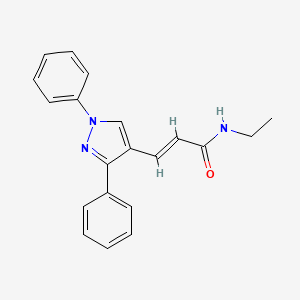
2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.
Mécanisme D'action
2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking downstream signaling pathways that are essential for B-cell activation and survival. This leads to decreased proliferation, survival, and migration of B-cells, which are the hallmark features of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability, high plasma exposure, and long half-life. This compound has also demonstrated good tissue penetration and distribution, with high concentrations in lymphoid tissues and tumors. In addition, this compound has shown minimal off-target effects and toxicity in preclinical studies, suggesting a favorable safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole is its potent and selective inhibition of BTK, which makes it an attractive therapeutic target for B-cell malignancies and autoimmune diseases. This compound has also shown synergy with other targeted therapies, which could enhance its therapeutic efficacy in combination regimens. However, one of the limitations of this compound is its proprietary synthesis method, which may limit its availability and accessibility for academic research.
Orientations Futures
There are several potential future directions for 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole research, including clinical trials in B-cell malignancies and autoimmune diseases, combination therapy studies with other targeted therapies, and exploration of its potential as a biomarker for BTK pathway activation. In addition, further preclinical studies are needed to elucidate the mechanisms of resistance to this compound and to identify potential predictive biomarkers for response to therapy.
Méthodes De Synthèse
The synthesis of 2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole involves a multistep process that includes the preparation of key intermediates, coupling reactions, and purification steps. The exact details of the synthesis method are proprietary and have not been disclosed in the scientific literature.
Applications De Recherche Scientifique
2-(3-methoxyphenyl)-4,5-di-2-thienyl-1H-imidazole has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent and selective inhibition of BTK, leading to decreased B-cell proliferation, survival, and migration. This compound has also demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models of CLL and MCL.
Propriétés
IUPAC Name |
2-(3-methoxyphenyl)-4,5-dithiophen-2-yl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS2/c1-21-13-6-2-5-12(11-13)18-19-16(14-7-3-9-22-14)17(20-18)15-8-4-10-23-15/h2-11H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCQGBQEIHSHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine](/img/structure/B5700426.png)


![ethyl 4-[(2-ethoxy-3-methoxybenzyl)amino]benzoate](/img/structure/B5700440.png)
![4-{[benzyl(ethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B5700446.png)
![ethyl [3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]carbamate](/img/structure/B5700453.png)

![methyl 2-{[(2,4-dichlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5700467.png)

![6-(2-chlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5700479.png)

![2-(2-phenylhydrazino)benzo[cd]indole](/img/structure/B5700493.png)
